molecular formula C10H9N3O2S B1493291 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde CAS No. 2098116-93-7

6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde

Cat. No.: B1493291
CAS No.: 2098116-93-7
M. Wt: 235.26 g/mol
InChI Key: DAFVRHVEMYDARP-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde is a complex organic compound featuring a thiophene ring, a triazolo group, and an oxazine ring. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the triazolo and oxazine rings. Common synthetic routes include:

  • Heterocyclization reactions: These reactions involve the cyclization of appropriate precursors to form the triazolo and oxazine rings.

  • Condensation reactions: These reactions are used to form the carbaldehyde group by reacting suitable aldehyde precursors with other reactants.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The triazolo and oxazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

  • Reduction: Amines, alcohols, and other reduced derivatives.

  • Substitution: Substituted triazoles, oxazines, and other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and semiconductors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological and chemical properties.

  • Triazolo derivatives: These compounds contain the triazolo group and are used in various chemical and biological applications.

  • Oxazine derivatives: These compounds feature the oxazine ring and are known for their diverse applications in materials science and medicine.

Uniqueness: 6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde is unique due to its combination of the thiophene, triazolo, and oxazine rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-5-7-8-6-15-9(4-13(8)12-11-7)10-2-1-3-16-10/h1-3,5,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFVRHVEMYDARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Reactant of Route 2
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Reactant of Route 3
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Reactant of Route 4
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Reactant of Route 5
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde
Reactant of Route 6
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde

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